N-(1-phenylpropylidene)hydroxylamine
Overview
Description
N-(1-phenylpropylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylpropylidene moiety
Scientific Research Applications
N-(1-phenylpropylidene)hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-1-propanone oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .
Mode of Action
The mode of action involves the nucleophilic addition of nitrogen from hydroxylamine to the carbonyl carbon of aldehydes or ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process .
Biochemical Pathways
The formation of oximes from aldehydes or ketones involves a sequence similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which is 149.190 Da for this compound ) can influence these properties.
Result of Action
The result of the action of 1-Phenyl-1-propanone oxime is the formation of an oxime, a compound with a C=N-OH group . This reaction is essentially irreversible, leading to a stable product .
Action Environment
The environment can significantly influence the action of 1-Phenyl-1-propanone oxime. For instance, the presence of acid can protonate the amine, facilitating the reaction . Additionally, temperature and solvent can also affect the reaction rate and product yield .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-phenylpropylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of phenylpropylidene derivatives with hydroxylamine under controlled conditions. For instance, the reaction of phenylpropylidene chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines .
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethylidene)hydroxylamine
- N-(1-phenylmethylidene)hydroxylamine
- N-(1-phenylbutylidene)hydroxylamine
Uniqueness
N-(1-phenylpropylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in targeted applications where specific molecular interactions are required .
Properties
IUPAC Name |
N-(1-phenylpropylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJMYBJBOYUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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